![molecular formula C17H13NO2S B11053322 1-benzothiophen-2-yl(2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone](/img/no-structure.png)
1-benzothiophen-2-yl(2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzothiophen-2-yl(2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone is a complex organic compound that features both benzothiophene and benzoxazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzothiophen-2-yl(2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiophene ring, followed by the construction of the benzoxazine ring. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzothiophen-2-yl(2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1-benzothiophen-2-yl(2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1-benzothiophen-2-yl(2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzothiophen-2-yl(2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone: shares structural similarities with other benzothiophene and benzoxazine derivatives.
2,3-dihydro-4H-1,4-benzoxazin-4-yl derivatives: These compounds have similar core structures but differ in their substituents, leading to different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combined benzothiophene and benzoxazine moieties, which confer distinct chemical reactivity and potential biological activities not found in simpler analogs .
Eigenschaften
Molekularformel |
C17H13NO2S |
---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-benzothiophen-2-yl(2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
InChI |
InChI=1S/C17H13NO2S/c19-17(16-11-12-5-1-4-8-15(12)21-16)18-9-10-20-14-7-3-2-6-13(14)18/h1-8,11H,9-10H2 |
InChI-Schlüssel |
HQKFYSGYHJQEIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.